molecular formula C10H16N5O13P3 B1214097 康必得 CAS No. 92586-35-1

康必得

货号 B1214097
CAS 编号: 92586-35-1
分子量: 507.18 g/mol
InChI 键: GLWHPRRGGYLLRV-XLPZGREQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Combivir, a medication used in the treatment and management of HIV/AIDS, comprises two active ingredients: lamivudine (3TC) and zidovudine (AZT). This combination is pivotal in antiretroviral therapy, targeting the reverse transcriptase enzyme of HIV to inhibit viral replication. The focus here is to delve into the scientific intricacies of Combivir, examining its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of Combivir's active components involves complex organic reactions. The process synthesis literature has grown significantly, indicating the development of strategies for the synthesis of complex organic molecules, including those found in Combivir. These strategies encompass reaction path synthesis, separation systems, and complete flowsheet development for efficient production (Nishida, Stephanopoulos, & Westerberg, 1981).

Molecular Structure Analysis

Molecular descriptors (MDs) play a crucial role in understanding the molecular structure of active pharmaceutical ingredients. MDs can be experimental or theoretical and are pivotal in quantitative structure-property/activity relationships (QSPR/QSAR) studies, which predict the structure of compounds with optimized activity. These studies provide insights into the molecular structure of Combivir's components, aiding in the optimization of its antiviral activity (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Chemical Reactions and Properties

On-surface synthesis research highlights the control over chemical coupling reactions, relevant for creating new organic materials, including pharmaceuticals like Combivir. This control is essential for dictating the product's nature, structure, and orientation, significantly impacting the drug's efficacy and stability (Clair & de Oteyza, 2019).

Physical Properties Analysis

Fourier Transform Infrared Spectroscopy (FTIR) provides crucial information on the molecular structure of organic and inorganic components, including drugs like Combivir. FTIR's ability to characterize the chemical composition and changes in pharmaceuticals aids in understanding the drug's physical properties, stability, and quality control processes (Chen, Zou, Mastalerz, Hu, Gasaway, & Tao, 2015).

Chemical Properties Analysis

Understanding the chemical properties of Combivir involves examining the reactivity and stability of its components under various conditions. The review of ionic liquid structure-property relationships, while not directly related to Combivir, provides a framework for analyzing how molecular structure influences chemical properties, solubility, and reactivity, which are relevant for assessing Combivir's chemical stability and interactions (Silva, Zanatta, Ferreira, Corvo, & Cabrita, 2020).

科学研究应用

协同抗病毒作用

  • 研究概述:研究康必得联合当归多糖硫酸酯 (APS-1) 对鼠白血病病毒的协同抗病毒作用。研究发现,这种组合显著降低了病毒复制,并提高了接受康必得致死剂量的实验小鼠的存活率。它还将红细胞计数、血红蛋白和血小板水平恢复到正常水平,表明多糖硫酸酯在抗艾滋病治疗中具有潜在的临床应用 (杨等人,2013 年)

在多发性硬化症中的应用

  • 研究概述:一名 HIV 阴性复发缓解型多发性硬化症患者的病例报告显示,康必得显着改善了疾病。患者的疲劳和感觉异常完全消失,MRI 检测到的病灶负担有所改善。这为临床研究提供了潜在的方向,特别是考虑到齐多夫定已知可以抑制 EBV 裂解性 DNA 复制 (Drosu、Edelman 和 Housman,2018 年)

遗传毒性和细胞毒性效应研究

  • 研究概述:研究康必得与其他抗逆转录病毒药物联合使用的遗传毒性和细胞毒性潜力。研究利用了体内彗星试验和小鼠骨髓微核试验,结果表明这些组合在测试浓度下没有诱导 DNA 损伤。然而,它们确实增加了微核频率,表明需要进一步研究以验证这些药物的长期诱变作用 (Vieira de Moraes Filho 等人,2016 年)

减少奈韦拉平耐药的出现

  • 研究概述:治疗选择保留研究 (TOPS) 试验调查了短程康必得在减少奈韦拉平耐药出现中的作用。研究发现,短程康必得显着减少了奈韦拉平耐药的出现,但并未消除,尽管使用了康必得治疗,但仍在大约三分之一的女性中检测到耐药性 (Palmer 等人,2012 年)

MERIT 试验中的 HIV 治疗疗效

  • 研究概述:分析 MERIT 试验,比较了在药物初治患者中马拉维罗 + 康必得与依法韦伦 + 康必得的疗效。该研究回顾性地评估了治疗反应,发现通过基于人群的测序排除使用 CXCR4 的病毒患者可能会导致马拉维罗每日两次和依法韦伦组的非劣效反应 (McGovern 等人,2012 年)

未来方向

For practical usage instructions, patients should refer to the package leaflet or consult their healthcare provider. If you need further details, the European Medicines Agency provides comprehensive information in their official report .

属性

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWHPRRGGYLLRV-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239053
Record name Zidovudine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Combivir

CAS RN

92586-35-1
Record name Zidovudine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidovudine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIDOVUDINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Combivir
Reactant of Route 2
Combivir
Reactant of Route 3
Combivir
Reactant of Route 4
Combivir
Reactant of Route 5
Combivir
Reactant of Route 6
Reactant of Route 6
Combivir

Citations

For This Compound
7,420
Citations
M John, EJ McKinnon, IR James… - JAIDS Journal of …, 2003 - journals.lww.com
… In this study, revision of antiretroviral therapy to combivir/abacavir resulted in an average gain in leg fat compared with fat loss in controls who continued therapy containing stavudine …
Number of citations: 138 journals.lww.com
PN Kumar, A Rodriguez‐French, MA Thompson… - HIV …, 2006 - Wiley Online Library
Objectives To compare the lipid and metabolic effects, efficacy, and safety of twice‐daily regimens of Trizivir ® (abacavir 300 mg/lamivudine 150 mg/zidovudine 300 mg triple nucleoside …
Number of citations: 94 onlinelibrary.wiley.com
SD Portsmouth, CJ Scott - Therapeutics and clinical risk …, 2007 - Taylor & Francis
… We describe the pivotal studies which for some time maintained Combivir as the preferred … to Combivir becoming a less chosen first line option and we will discuss the future of Combivir …
Number of citations: 28 www.tandfonline.com
RL Divi, VE Walker, NA Wade, K Nagashima… - Aids, 2004 - journals.lww.com
Objective: Although most uninfected infants born to women infected with HIV-1 show no clinical evidence of mitochondrial compromise, mitochondrial dysfunction has been reported in …
Number of citations: 106 journals.lww.com
L Oversteegen, M Shah, H Rovini - Nature Reviews. Drug Discovery, 2007 - nature.com
… Its favourable tolerability, once-daily dosing and superior efficacy over Combivir made this drug the new gold-standard in the NRTI class. Truvada was also the overall highest-selling …
Number of citations: 29 idp.nature.com
ESS40005 Study Team, MA Fischl, AF Burnside Jr… - 2003 - Wiley Online Library
… compared Trizivir and Combivir-ABC in patients previously suppressed with Combivir-ABC. In our clinical trial (ESS40005), we compared twice-daily Trizivir and Combivir-ABC with …
E Ferrer, D Podzamczer, M Arnedo, E Fumero… - The Journal of Infectious …, 2003 - Citeseer
… The Combine Study was a randomized, open, multicenter trial comparing Nfv (1250 mg, 2 times/day) or Nvp (200 mg, 2 times/day) plus Zdv/3TC (300/150 mg, 2 times/day; Combivir; …
Number of citations: 2 citeseerx.ist.psu.edu
S Jallow, S Kaye, A Alabi, A Aveika, R Sarge-Njie… - Aids, 2006 - journals.lww.com
The virological and immunological responses of eight HIV-2 infected patients to zidovudine and lamivudine and the emergence of drug-resistance mutations were monitored. Most …
Number of citations: 43 journals.lww.com
S Palmer, VF Boltz, JY Chow, NA Martinson… - Antiviral …, 2012 - journals.sagepub.com
Background In the Treatment Options Preservation Study (TOPS) trial, 4 or 7 days of Combivir (CBV; zidovudine/ lamivudine) with maternal single-dose nevirapine (sdNVP) significantly …
Number of citations: 12 journals.sagepub.com
K Henry, R Brundage, D Weller… - JAIDS Journal of …, 2004 - journals.lww.com
The HIV/AIDS epidemic has already killed an estimated 24 million people, with 40 million currently infected. Potent antiretroviral therapy can significantly improve the clinical course of …
Number of citations: 19 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。